molecular formula C16H19N3O6 B021842 Mitomycin A CAS No. 4055-39-4

Mitomycin A

Cat. No. B021842
CAS RN: 4055-39-4
M. Wt: 349.34 g/mol
InChI Key: HYFMSAFINFJTFH-NGSRAFSJSA-N
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Description

Synthesis Analysis

The synthesis of Mitomycin A and its derivatives has been a subject of extensive study, with efforts aimed at enhancing its biological efficacy through chemical modifications. Kasai and Arai (1995) reviewed modifications of mitomycin derivatives, emphasizing the design and preparation of these compounds. The review highlights various biological activities and the structure-activity relationships of these derivatives, underscoring the complexity and potential of Mitomycin A’s synthesis for therapeutic use (Kasai & Arai, 1995).

Scientific Research Applications

  • Cancer Treatment

    • Field : Oncology .
    • Application : Mitomycin C is used as a medicine for treating various disorders associated with the growth and spread of cells . It’s used to treat pancreatic and stomach cancer .
  • DNA Repair

    • Field : Molecular Biology .
    • Application : Mitomycin C repair factor A (mrfA) and factor B (mrfB), encode a conserved helicase and exonuclease that repair DNA damage in the soil-dwelling bacterium Bacillus subtilis .
    • Method : The method involves the use of the MrfB enzyme, a DEDDh exonuclease in the DnaQ superfamily .
    • Results : This work provides insight into the function of a recently discovered bacterial exonuclease important for the repair of MMC-induced DNA adducts .
  • Prophage Detection

    • Field : Microbiology .
    • Application : Mitomycin C is used in combination with PCR to identify lysogenic strains .
    • Method : The method involves the use of mitomycin C-mediated induction growth profiles .
    • Results : This technique is described as a useful approach to identify lysogenic strains .
  • Gastrointestinal Strictures Treatment

    • Field : Gastroenterology .
    • Application : Mitomycin C is under clinical research for its potential to treat gastrointestinal strictures .
  • Wound Healing from Glaucoma Surgery

    • Field : Ophthalmology .
    • Application : Mitomycin C is used in ophthalmology for wound healing from glaucoma surgery .
    • Results : The drug helps to prevent excessive scarring and improve the success rate of the surgery .
  • Corneal Excimer Laser Surgery

    • Field : Ophthalmology .
    • Application : Mitomycin C is used in corneal excimer laser surgery .
    • Results : The drug helps to prevent haze and scarring, improving the outcomes of the surgery .
  • DNA Transfer in Bacteria

    • Field : Microbiology .
    • Application : In the bacterium Legionella pneumophila, Mitomycin C induces competence for transformation . Transformation is a process of DNA transfer between cells, and is regarded as a form of bacterial sexual interaction .
    • Method : The method involves the use of Mitomycin C to induce competence for transformation .
    • Results : This application helps in understanding the process of DNA transfer in bacteria .
  • Recombination During Meiosis

    • Field : Genetics .
    • Application : In the fruit fly Drosophila melanogaster, exposure to Mitomycin C increases recombination during meiosis, a key stage of the sexual cycle .
    • Method : The method involves the exposure of fruit flies to Mitomycin C .
    • Results : This application helps in understanding the process of recombination during meiosis .
  • DNA Repair in Plants

    • Field : Botany .
    • Application : In the plant Arabidopsis thaliana, mutant strains defective in genes necessary for recombination during meiosis and mitosis are hypersensitive to killing by Mitomycin C .
    • Method : The method involves the use of Mitomycin C on mutant strains of Arabidopsis thaliana .
    • Results : This application helps in understanding the process of DNA repair in plants .

Safety And Hazards

Mitomycin can damage red blood cells, which may cause irreversible kidney failure . It can cause a severe decrease in the number of blood cells in your bone marrow, which may cause certain symptoms and may increase the risk that you will develop a serious infection or bleeding .

Future Directions

Current studies are evaluating radiation dose de-escalation in early stage disease and radiation dose escalation and the addition of immune checkpoint inhibitors in locally advanced cancers . In reviewing how and why modern-day treatment of SCCA was established, the objective of this report is to reinforce adherence to current treatment paradigms to assure the best possible outcomes for patients .

properties

IUPAC Name

[(4S,6S,7R,8S)-7,11-dimethoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)23-2)7(5-25-15(17)22)16(24-3)14-8(18-14)4-19(10)16/h7-8,14,18H,4-5H2,1-3H3,(H2,17,22)/t7-,8+,14+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFMSAFINFJTFH-NGSRAFSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318131
Record name Mitomycin A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red-violet solid; [Merck Index]
Record name Mitomycin A
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Solubility

Freely soluble in organic solvents, SOL IN WATER, BENZENE, TOLUENE, TRICHLOROETHYLENE, NITROBENZENE & MANY ORG SOLVENTS; PRACTICALLY INSOL IN XYLENE, CARBON TETRACHLORIDE, CARBON DISULFIDE, PETROLEUM ETHER, LIBROIN, CYCLOHEXANE
Record name MITOMYCIN A
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Mitomycin A

Color/Form

RED-VIOLET CRYSTALS FROM ACETONE + CARBON TETRACHLORIDE

CAS RN

4055-39-4
Record name Mitomycin A
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Record name Mitomycin A
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Record name Mitomycin A
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MITOMYCIN A
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name MITOMYCIN A
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3418
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Mitomycin A

Citations

For This Compound
2,530
Citations
T Hata, Y Sano, R Sugawara, A Matsumae… - The Journal of …, 1956 - jstage.jst.go.jp
A res":: arch for new anti-tumor substances produced by soil actinomycetes, has been carried in our laboratory for the past sevu-al years. As a result, several aspects of cazinophilin …
Number of citations: 548 www.jstage.jst.go.jp
A Tulinsky - Journal of the American Chemical Society, 1962 - ACS Publications
Finally, the acid-labile methoxyl group (6.8 r, CDC13) could be assigned to either position C-9 or C-9a in structure IA. A detailed analysis of the nmr spectrum13 of IA clearly indicated 9a…
Number of citations: 81 pubs.acs.org
DM Vyas, D Benigni, RA Partyka… - The Journal of Organic …, 1986 - ACS Publications
… demonstrated by the synthesis of mitomycin A analogues 20-25 … -assisted alkylation of 5 to mitomycin A (4) and its analogues … it circumvents the use of mitomycin A as a starting material. …
Number of citations: 56 pubs.acs.org
KR Kunz, BS Iyengar, RT Dorr, DS Alberts… - Journal of medicinal …, 1991 - ACS Publications
A set of 30 mitomycin C and mitomycin A analogues, … mitomycin A subsets, the former gave a correlation onlywith … the most active mitomycin C and mitomycin A analogues were the most …
Number of citations: 70 pubs.acs.org
Y Kitazawa, K Kawase, H Matsushita… - Archives of …, 1991 - jamanetwork.com
• We conducted a prospective, randomized study to compare mitomycin with fluorouracil for efficacy and safety as an adjunct to trabeculectomy in eyes with glaucoma with poor surgical …
Number of citations: 663 jamanetwork.com
CL Stevens, KG Taylor, ME Munk… - Journal of Medicinal …, 1965 - ACS Publications
… co-workers2a reported their proof of the structure of mitomycin A,8 confirmed byTulinsky via … 2b The Lederle workers also established the relationship of mitomycin A to mitomycins B …
Number of citations: 99 pubs.acs.org
ST Crooke, WT Bradner - Cancer treatment reviews, 1976 - Elsevier
… It is closely related to mitomycin A and B and porfiromycin (150). It bas been purified by elution from an alumina column wittl hot methanol. It has a melting point greater than 3000. …
Number of citations: 614 www.sciencedirect.com
M Kasai, M Kono, S Ikeda, N Yoda… - The Journal of Organic …, 1992 - ACS Publications
After inspection of the X-ray crystallographic analyses of mitomycin A (la) and albomitomycin A (2), an efficient chemical conversion of la to isomitomycin A (3) via 2 was accomplished in …
Number of citations: 14 pubs.acs.org
RT Dorr, NG Shipp, JD Liddil, BS Iyengar… - Cancer chemotherapy …, 1992 - Springer
The alkylating antitumor agents mitomycin A (MMA), mitomycin C (MMC), and sevenN 7 analogs were compared in terms of their cardiotoxic and antitumor activity in vitro. Neonatal rat-…
Number of citations: 10 link.springer.com
H Kanamori, T Shima, C Morita, T Hata - The Journal of Antibiotics …, 1957 - jstage.jst.go.jp
… in our laboratory, mitomycin A was expected to have a therapeutic effect four times as high as mitomycin C. The ratio between the dose levels of mitomycin A and those of mitomycin C …
Number of citations: 54 www.jstage.jst.go.jp

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